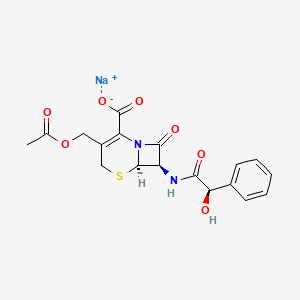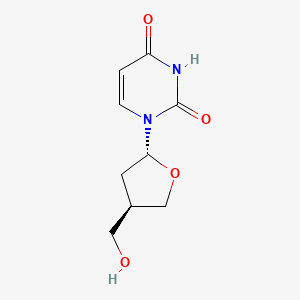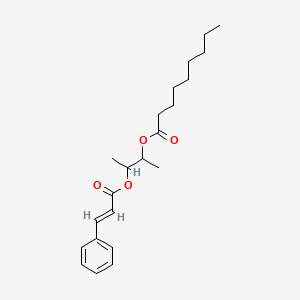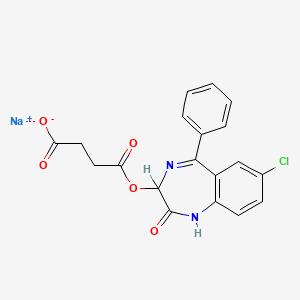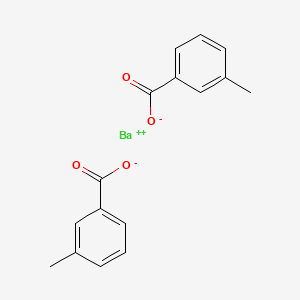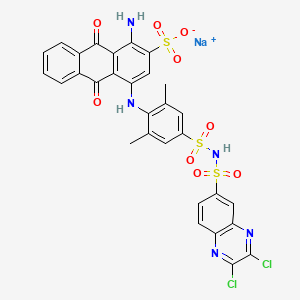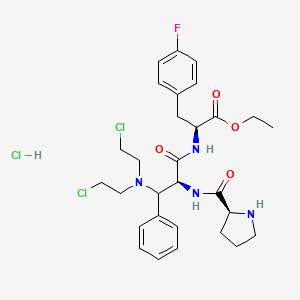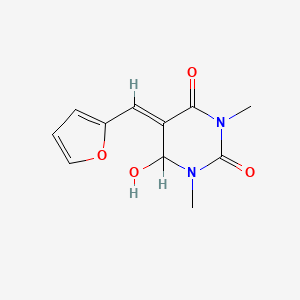
2,4(1H,3H)-Pyrimidinedione, 5-(2-furanylmethylene)dihydro-6-hydroxy-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil is a complex organic compound that belongs to the class of heterocyclic compounds It features a uracil core with various substituents, including a furan ring, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a uracil precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring and uracil core can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Catalysts like palladium or copper, along with appropriate solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-4-hydroxy-3(2H)-furanone: A related compound with a furan ring and hydroxyl group, known for its flavor and fragrance properties.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Another similar compound with applications in food and fragrance industries.
Uniqueness
1,3-Dimethyl-6-hydroxy-5-(furan-2-yl)vinylidene-4,5-dihydrouracil is unique due to its specific substitution pattern and the presence of both a uracil core and a furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
134924-75-7 |
|---|---|
Molekularformel |
C11H12N2O4 |
Molekulargewicht |
236.22 g/mol |
IUPAC-Name |
(5E)-5-(furan-2-ylmethylidene)-6-hydroxy-1,3-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-12-9(14)8(6-7-4-3-5-17-7)10(15)13(2)11(12)16/h3-6,9,14H,1-2H3/b8-6+ |
InChI-Schlüssel |
MDYAMFZTJXNFKN-SOFGYWHQSA-N |
Isomerische SMILES |
CN1C(/C(=C\C2=CC=CO2)/C(=O)N(C1=O)C)O |
Kanonische SMILES |
CN1C(C(=CC2=CC=CO2)C(=O)N(C1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


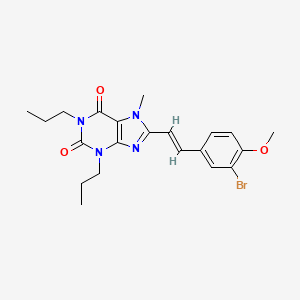
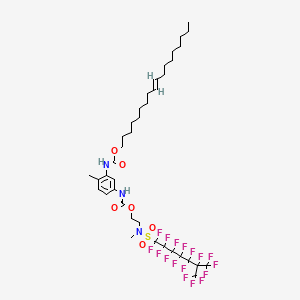
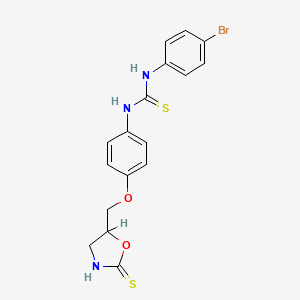
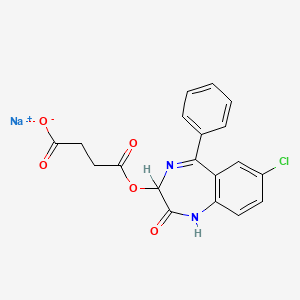
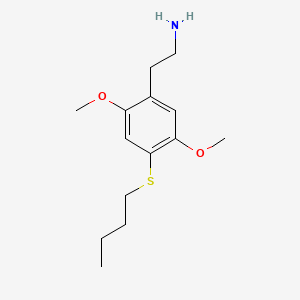
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
